molecular formula C13H17NO4S B554496 Z-D-Met-OH CAS No. 28862-80-8

Z-D-Met-OH

Cat. No.: B554496
CAS No.: 28862-80-8
M. Wt: 283.35 g/mol
InChI Key: FPKHNNQXKZMOJJ-LLVKDONJSA-N
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Preparation Methods

The preparation of Z-D-Met-OH typically involves the selective deprotection of N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH). The process includes heating Z-L-Met-OH with an acid to remove the benzyl group from the hydroxyl group, resulting in the formation of this compound . This method allows for the production of this compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles of selective deprotection and purification .

Chemical Reactions Analysis

Z-D-Met-OH undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of methionine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced with other functional groups. Common reagents include nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields methionine sulfoxide .

Comparison with Similar Compounds

Z-D-Met-OH is unique compared to other methionine derivatives due to its specific protective group, the benzyloxycarbonyl group. This protective group allows for selective reactions and deprotection steps, making this compound particularly useful in peptide synthesis . Similar compounds include:

    N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH): The L-isomer of this compound, used in similar applications but with different stereochemistry.

    N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH): Another protected amino acid used in peptide synthesis.

    N-benzyloxycarbonyl-D-tryptophan (Z-D-Trp-OH): A protected form of tryptophan used in biochemical research.

These compounds share the benzyloxycarbonyl protective group, but differ in the amino acid they are derived from, leading to different applications and properties.

Properties

IUPAC Name

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHNNQXKZMOJJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316639
Record name CBZ-D-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-80-8
Record name CBZ-D-Methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28862-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBZ-D-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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